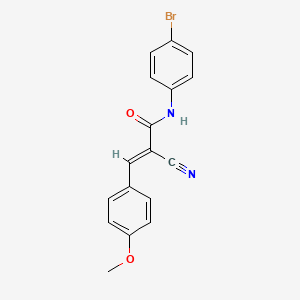![molecular formula C19H15NO3S2 B2510659 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034344-75-5](/img/structure/B2510659.png)
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a furan ring, and a benzo[b]thiophene ring. The presence of these rings contributes to the compound’s unique properties and potential applications.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the thiophene, furan, and benzo[b]thiophene rings . These rings can participate in various types of reactions, including condensation reactions .Scientific Research Applications
Synthesis and Chemical Transformations
Transformations Under Camps Cyclization Conditions
N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, similar in structure to the compound , undergo Camps cyclization to yield various heteroaryl and cyclopropyl quinolin-4(1H)-ones with high yields. This process highlights the compound's potential for generating diverse quinolinone derivatives through cyclization reactions (Mochalov et al., 2016).
Synthesis of Polyheterocyclic Derivatives
A photoinduced direct oxidative annulation process involving similar furan and thiophene derivatives has been developed, providing access to highly functionalized polyheterocyclic compounds. This method offers a metal- and oxidant-free approach, indicating the potential for sustainable synthesis routes (Zhang et al., 2017).
Applications in Materials Science
Electrochromic Conducting Polymers
Bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, related to the core structure of the compound in discussion, have been synthesized and polymerized to form electroactive polymers. These polymers exhibit low redox switching potentials and are stable in their conducting state, highlighting their potential use in electrochromic devices and other electronic applications (Sotzing et al., 1996).
Dye-Sensitized Solar Cells (DSSCs)
Phenothiazine derivatives with furan and thiophene linkers, analogous to the structure of interest, have been synthesized and employed in DSSCs to investigate the effect of conjugated linkers on device performance. Notably, compounds with furan linkers demonstrated a significant improvement in solar energy-to-electricity conversion efficiency, suggesting the compound's relevance in enhancing the performance of photovoltaic devices (Kim et al., 2011).
Biochemistry Applications
Enzymatic Synthesis of Biobased Polyesters
2,5-Bis(hydroxymethyl)furan, a compound structurally related to the one , has been enzymatically polymerized to produce novel biobased furan polyesters. These polyesters, characterized by their rigidity and molecular weight, offer insights into the use of furan derivatives for creating sustainable materials with potential applications in biotechnology and materials science (Jiang et al., 2014).
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors , and have shown many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives have been known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological properties .
Result of Action
Thiophene derivatives have been reported to exhibit a range of effects at the molecular and cellular levels, contributing to their diverse pharmacological properties .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c21-14(16-6-5-15(23-16)13-7-8-24-11-13)10-20-19(22)18-9-12-3-1-2-4-17(12)25-18/h1-9,11,14,21H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOYEOMYKHPGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
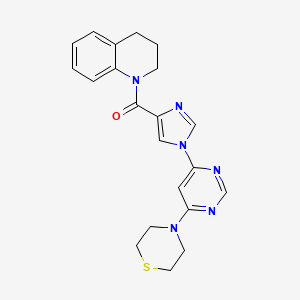
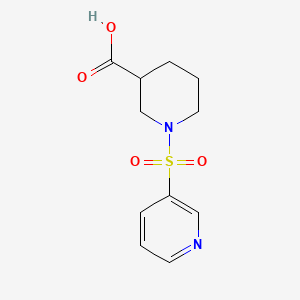
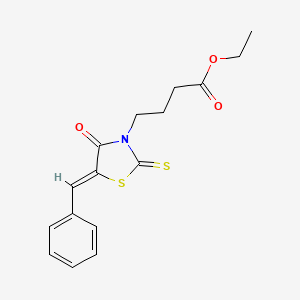

![8-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2510583.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2510584.png)
![(Z)-4-((5-benzyl-3-(bicyclo[2.2.1]heptan-2-yl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid](/img/structure/B2510588.png)
ruthenium(II) chloride](/img/structure/B2510590.png)
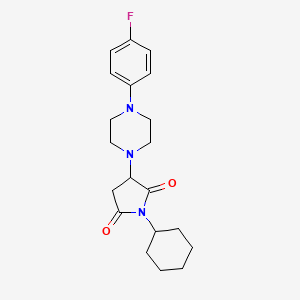
![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2510594.png)
![(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2510595.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate](/img/structure/B2510596.png)
